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molecular formula C15H14ClNO3 B8395233 2-Carbomethoxy-4-cyano-4-(o-chlorophenyl)cyclohexanone

2-Carbomethoxy-4-cyano-4-(o-chlorophenyl)cyclohexanone

Cat. No. B8395233
M. Wt: 291.73 g/mol
InChI Key: GISBVGIZKAWADG-UHFFFAOYSA-N
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Patent
US04065573

Procedure details

Following the procedure of Example 1, Part B, but substituting 39.11 gm. (0.121 mole) dimethyl-4-(o-chlorophenyl)-4-cyanopimelate (prepared in Part A, above) for the dimethyl ester of 4-(p-chlorophenyl)-4-cyanopimelic acid, and using 780 ml. of the tetrahydrofuran, 27.4 gm. (0.24 mole) of the potassium tert-butoxide, and 195 ml. of the 2.5 N acetic acid instead of the 700 ml., the 24.4 gm (0.218 mole), and the 175 ml., respectively, there is prepared 33.4 gm. (95% yield) of 2-carbomethoxy-4-cyano-4-(o-chlorophenyl)cyclohexanone as a crystalline solid having a melting range of 113° to 118° C.
Name
dimethyl-4-(o-chlorophenyl)-4-cyanopimelate
Quantity
0.121 mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(p-chlorophenyl)-4-cyanopimelic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.24 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:22])[CH2:4][CH2:5][C:6]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21])([C:13]#[N:14])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].ClC1C=CC(C(C#N)(CCC(O)=O)CCC(O)=O)=CC=1.O1CCCC1.CC(C)([O-])C.[K+]>C(O)(=O)C>[C:9]([CH:8]1[CH2:7][C:6]([C:13]#[N:14])([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[Cl:21])[CH2:5][CH2:4][C:3]1=[O:22])([O:11][CH3:12])=[O:10] |f:3.4|

Inputs

Step One
Name
dimethyl-4-(o-chlorophenyl)-4-cyanopimelate
Quantity
0.121 mol
Type
reactant
Smiles
COC(CCC(CCC(=O)OC)(C#N)C1=C(C=CC=C1)Cl)=O
Step Two
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4-(p-chlorophenyl)-4-cyanopimelic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0.24 mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, respectively, there is prepared 33.4 gm

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1C(CCC(C1)(C1=C(C=CC=C1)Cl)C#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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